molecular formula C8H13N3O2 B13479658 Ethyl (1-methyl-1h-pyrazol-4-yl)glycinate

Ethyl (1-methyl-1h-pyrazol-4-yl)glycinate

Cat. No.: B13479658
M. Wt: 183.21 g/mol
InChI Key: VNWJZWDBCXAUNC-UHFFFAOYSA-N
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Description

Ethyl (1-methyl-1h-pyrazol-4-yl)glycinate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an ethyl ester group attached to the glycine moiety, which is further connected to a 1-methyl-1H-pyrazol-4-yl group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1-methyl-1h-pyrazol-4-yl)glycinate typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by esterification. One common method includes the reaction of ethyl glycinate hydrochloride with 1-methyl-1H-pyrazole-4-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processesThe process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-methyl-1h-pyrazol-4-yl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (1-methyl-1h-pyrazol-4-yl)glycinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1-methyl-1h-pyrazol-4-yl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting signal transduction and gene expression .

Comparison with Similar Compounds

Ethyl (1-methyl-1h-pyrazol-4-yl)glycinate can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid: Known for its anti-inflammatory properties.

    1-Methyl-3-phenyl-1H-pyrazole-4-carboxamide: Investigated for its anticancer activity.

    1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Used in Suzuki-Miyaura cross-coupling reactions

This compound stands out due to its unique combination of the pyrazole ring and glycine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

ethyl 2-[(1-methylpyrazol-4-yl)amino]acetate

InChI

InChI=1S/C8H13N3O2/c1-3-13-8(12)5-9-7-4-10-11(2)6-7/h4,6,9H,3,5H2,1-2H3

InChI Key

VNWJZWDBCXAUNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=CN(N=C1)C

Origin of Product

United States

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